![molecular formula C12H14N2O B3033222 6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 100510-66-5](/img/structure/B3033222.png)

6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one

Vue d'ensemble

Description

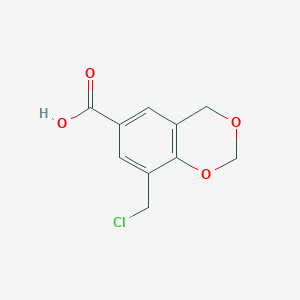

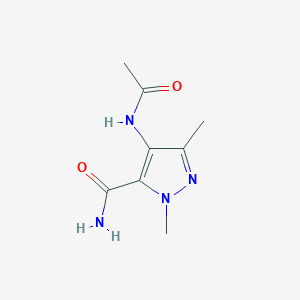

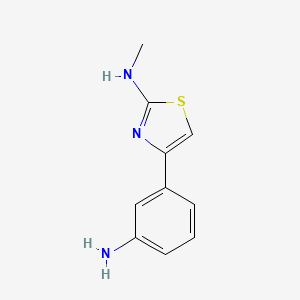

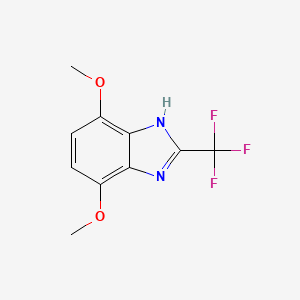

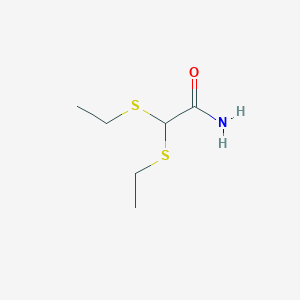

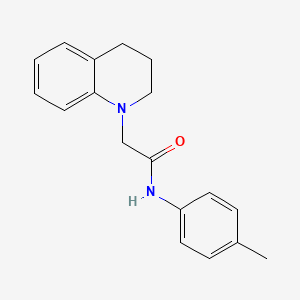

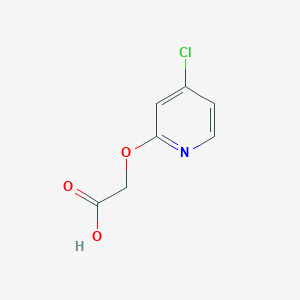

The compound 6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one is a spirocyclic molecule that is derived from amino acid precursors. It is part of a broader class of compounds that exhibit molecular diversity and can be synthesized through a series of chemical reactions starting from alpha-amino nitriles. These nitriles are obtained from amino acids using a modified Strecker reaction, which is a fundamental method for the synthesis of alpha-amino acids .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves several steps, starting with the preparation of alpha-quaternary alpha-amino nitriles from amino acids. These nitriles are then hydrated using H2SO4, followed by a base-mediated cyclization and N-alkylation to form the spirocyclic 2,6-dioxopiperazine derivatives. In the case of tryptophan (Trp)-derived amino nitriles, an unexpected tetracyclic indoline derivative is formed due to a domino tautomerization process. Further treatment with refluxing 1 N HCl converts this indoline derivative into a Trp-derived 2,6-dioxopiperazine .

Molecular Structure Analysis

The molecular structure of a related compound, 6-Amino-5,5,7-tricyano-3,3a,4,5-tetrahydro-2H-indene-4-spirocyclopentane, has been characterized by X-ray single crystal diffraction analysis. This analysis revealed that the compound crystallizes in the Triclinic P21/c space group and exhibits a distorted half-chair conformation for the cyclohexene ring, while the cyclopentene and cyclopentane rings adopt envelope conformations. The dihedral angles between the planar fragments of these rings indicate significant conformational features that could affect the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactivity of these spirocyclic compounds is highlighted by their ability to undergo ring-opening reactions under certain conditions. For instance, the 2,6-dioxopiperazine ring can open during the saponification of methyl esters, leading to N-(carboxyalkyl)amino acid derivatives. To synthesize 2,6-dioxopiperazines with free carboxylic acids, a transesterification to benzyl esters followed by hydrogenolysis is required .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one are not explicitly detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that these spirocyclic molecules may exhibit unique properties due to their complex ring systems and functional groups. The presence of amino groups and the potential for hydrogen bonding can influence their solubility, stability, and reactivity. The crystallographic data of a related compound provides insight into the solid-state conformation, which can be critical for understanding the material's properties and potential applications .

Applications De Recherche Scientifique

Synthesis Methods

- A novel synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, closely related to 6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one, was discovered, involving several steps and intermediate compounds (Beccalli, Clerici, & Gelmi, 2003).

Biological Activity

- Spiro[cyclopropane-1,3'-indolin]-2'-ones, structurally related to the compound of interest, demonstrated significant anticancer activity against various human cancer cell lines (Reddy et al., 2015).

Synthesis of Dispiro Derivatives

- The triethylamine-promoted domino cyclodimerization reaction of 3-phenacylideneoxindolines with amino ester hydrochlorides led to the synthesis of substituted dispiro[indoline-3,1′-cyclopentane-3′,3″-indolines] (Yang et al., 2017).

c-Met/ALK Inhibitors

- Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were identified as potent c-Met/ALK dual inhibitors with potential pharmacological and antitumor applications (Li et al., 2013).

Synthesis of Spiro[furan-3,3'-indolin]-2'-ones

- An efficient procedure for synthesizing spiro[furan-3,3′-indolin]-2'-ones and dispiro[cycloalkane-1,2′-furan-3′,3″-indolin]-2″-ones was achieved by photoinduced electron transfer-catalyzed reactions (Wang et al., 2012).

Inhibitors of Advanced Glycation End Product

- 4-Aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives showed significant activity against AGE formation, indicating potential for treating diabetic complications (Kaur et al., 2014).

Green Synthesis of Spirocyclopentanes

- A chemo- and diastereo-selective cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides was developed for efficient access to spiro(cyclopentane-1,3'-indoline) derivatives (Zhu et al., 2020).

Mécanisme D'action

The mechanism of action of a compound like “6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one” would depend on its specific structure and the target it interacts with . Spirocyclic compounds can have a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, and more .

Safety and Hazards

The safety and hazards associated with a compound like “6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one” would depend on its specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

6-aminospiro[1H-indole-3,1'-cyclopentane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGQTAJGOPOWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=C(C=C(C=C3)N)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208993 | |

| Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one | |

CAS RN |

100510-66-5 | |

| Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-Aminospiro[cyclopentane-1,3′-[3H]indol]-2′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B3033146.png)

![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)

![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)